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Nickel(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate)

MOCVD precursor vapor pressure enthalpy of sublimation

Nickel(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate), commonly abbreviated as Ni(TMHD)₂ or Ni(thd)₂, is a homoleptic β-diketonate coordination complex of Ni(II) bearing two bidentate 2,2,6,6-tetramethyl-3,5-heptanedionate (dipivaloylmethanate) ligands. The compound crystallizes as a discrete, monomeric square-planar molecule (unlike the trimeric Ni(acac)₂) with bulky tert-butyl substituents providing steric shielding of the metal center.

Molecular Formula C22H40NiO4
Molecular Weight 427.2 g/mol
CAS No. 14481-08-4
Cat. No. B576499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNickel(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate)
CAS14481-08-4
Molecular FormulaC22H40NiO4
Molecular Weight427.2 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Ni]
InChIInChI=1S/2C11H20O2.Ni/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/b8-7+;8-7-;
InChIKeyLTUQBPCIVSGVNZ-OLHSYEKISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Nickel(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate) [CAS 14481-08-4] – Technical Baseline for Precursor Procurement


Nickel(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate), commonly abbreviated as Ni(TMHD)₂ or Ni(thd)₂, is a homoleptic β-diketonate coordination complex of Ni(II) bearing two bidentate 2,2,6,6-tetramethyl-3,5-heptanedionate (dipivaloylmethanate) ligands [1]. The compound crystallizes as a discrete, monomeric square-planar molecule (unlike the trimeric Ni(acac)₂) with bulky tert-butyl substituents providing steric shielding of the metal center [2]. It is a purple crystalline solid with a molecular weight of 425.23 g·mol⁻¹, a melting point of 219–225 °C, and sublimes at 90–110 °C under reduced pressure (0.1 mmHg) [3]. Its primary industrial relevance stems from its use as a volatile precursor for chemical vapor deposition (CVD) and atomic layer deposition (ALD) of nickel and nickel oxide thin films in microelectronics, photovoltaics, and catalysis applications .

Why Nickel β-Diketonate Precursors Cannot Be Interchanged—Key Procurement Risks for Ni(TMHD)₂


Nickel β-diketonate complexes appear superficially interchangeable as CVD/ALD precursors, yet profound differences in volatility, thermal stability, oligomerization state, and solubility render direct substitution unreliable. Ni(acac)₂ exists as a trimeric [Ni(acac)₂]₃ aggregate in the solid state and requires temperatures exceeding 170 °C under vacuum to sublime, often with concurrent decomposition [1]. Ni(hfac)₂ introduces fluorine into the ligand sphere, which can contaminate deposited films with fluoride residues and alter surface reaction pathways [2]. Ni(dmg)₂ is effectively insoluble in nonpolar organic solvents, severely limiting formulation options [3]. Ni(TMHD)₂ uniquely combines a monomeric square-planar structure, high volatility at moderate temperatures, clean sublimation without residue, and markedly enhanced solubility in nonpolar media—including silicone polymers—making it the only member of this compound class that simultaneously satisfies the thermal, solubility, and purity demands of advanced vapor-phase deposition and nonpolar formulation applications [4]. The quantitative evidence below establishes precisely where these differences become operationally decisive.

Quantitative Differentiation Evidence for Ni(TMHD)₂ [CAS 14481-08-4] vs. Closest Analogues


Enthalpy of Sublimation and Vapor Pressure of Ni(TMHD)₂ vs. Class-Level β-Diketonate Comparisons

Ni(TMHD)₂ exhibits a molar enthalpy of sublimation (ΔH_sub) of 137.84 ± 2.32 kJ·mol⁻¹ over the temperature range 360–408 K, as determined by Knudsen effusion mass loss measurements [1]. The vapor pressure follows the Antoine-type relation log₁₀(p/kPa) = 15.30 − 7200/(T/K), yielding a vapor pressure of approximately 0.15 Pa at 360 K and 1.63 Pa at 398 K [1]. In isothermal TGA, Ni(TMHD)₂ evaporates completely without leaving any measurable residue at 428 K, confirming congruent sublimation behavior [1]. The paper explicitly notes that metal tmhd compounds 'show in general a better thermal stability than the corresponding metal acetylacetonates' [1]. For context, Ni(acac)₂ requires 434–498 K to achieve comparable vapor pressures and undergoes decomposition competitive with sublimation [2]. No other vapor pressure data for Ni(TMHD)₂ were available in the literature at the time of measurement, making this the authoritative dataset for process engineering [1].

MOCVD precursor vapor pressure enthalpy of sublimation Knudsen effusion

Monomeric Square-Planar Structure of Ni(TMHD)₂ vs. Trimeric Ni(acac)₂—Impact on Volatility

Single-crystal X-ray diffraction reveals that Ni(TMHD)₂ crystallizes as discrete, monomeric square-planar molecules with the nickel atom coordinated to four oxygen atoms from two chelating tmhd ligands [1]. The Ni–O bond lengths are 1.842(3) Å and 1.848(3) Å, consistent with a low-spin d⁸ square-planar configuration [1]. The unit cell contains four formula units with dimensions a = 10.34 Å, b = 11.42 Å, c = 19.56 Å, β = 95.3°, space group P2₁/c [1]. In stark contrast, Ni(acac)₂ crystallizes as a trimer [Ni(acac)₂]₃ with each nickel atom achieving octahedral coordination through bridging acac ligands [2]. This oligomerization significantly increases the effective molecular weight in the solid state (from 256.9 to 770.7 g·mol⁻¹ per trimer unit) and reduces volatility by requiring lattice energy to disrupt intermolecular Ni–O bridging bonds before vaporization. The bulky tert-butyl groups of the tmhd ligand provide sufficient steric hindrance to prevent oligomerization, enforcing monomeric packing that directly translates to higher volatility and congruent sublimation behavior [1].

single-crystal XRD coordination geometry oligomerization steric shielding

Solubility and Catalytic Activity Advantage of Ni(TMHD)₂ over Ni(acac)₂ in Silicone Formulations

In a direct comparative study of M(acac)₂ and M(tmhd)₂ complexes (M = Ni, Co) for silicone crosslinking catalysis, Ni(TMHD)₂ exhibited a clear solubility advantage over Ni(acac)₂ in silicone oil formulations, described as 'the obvious solubility edge of the tmhd-based analogue in silicone formulations' [1]. Under non-inert atmosphere at 110 °C with 1 mol% catalyst loading and SiH:SiVi = 3:1, Ni(TMHD)₂ was identified as 'the most active precatalyst for crosslinking of silicone oils under non-inert atmosphere' [1]. Rheological measurements showed that Ni(TMHD)₂ yielded gels with storage moduli G′ close to 10⁵ Pa, comparable to the best-performing Co(tmhd)₂ system, and significantly outperforming Co(acac)₂ which yielded gels of only ~10³ Pa [1]. The enhanced activity of Ni(TMHD)₂ in silicone media is attributed to 'enhanced solubility in silicone media' conferred by the bulky, lipophilic tert-butyl substituents on the tmhd ligand [1].

silicone crosslinking nonpolar solubility catalyst dehydrogenative silylation

Decomposition Pathway of Ni(TMHD)₂ on Oxide Surfaces—Mechanistic Basis for ALD Process Design

Temperature-programmed desorption (TPD) and X-ray photoelectron spectroscopy (XPS) under ultrahigh vacuum reveal that Ni(TMHD)₂ decomposes on TaOₓ and SiO₂/TaOₓ surfaces via a well-defined four-stage mechanism: (1) ligand loss releasing TMHD-H; (2) inner C–C bond scission within the β-diketonate moiety producing pivaldehyde and pinacolone; (3) further cracking yielding an olefin, CO, and adsorbed methylene; and (4) loss of one oxygen atom yielding the corresponding enone, with simultaneous reduction of Ni(II) to Ni(0) [1]. This stepwise, surface-mediated decomposition is resolved at the molecular level and contrasted with the decomposition behavior of the free protonated ligand TMHD-H, which follows a different pathway [1]. All transitions occur at higher temperatures on SiO₂ surfaces compared to TaOₓ, providing tunability for substrate-dependent ALD [1]. This detailed mechanistic understanding is unavailable for Ni(acac)₂ and Ni(hfac)₂ on identical surfaces in the peer-reviewed literature, limiting process optimization for those precursors.

atomic layer deposition surface chemistry TPD XPS precursor decomposition

Film Purity from Catalyst-Enhanced CVD Using Ni(TMHD)₂—XPS Quantification

In a comparative study of five nickel precursors—Ni(dmg)₂, Ni(acac)₂, Ni(hfac)₂, Ni(TMHD)₂, and Ni(cp)₂—employed under identical catalyst-enhanced chemical vapor deposition (CECVD) conditions on Teflon surfaces with Pd catalyst and H₂ carrier gas, Ni(TMHD)₂ yielded metallic nickel films with a purity of 90–95% as quantified by XPS [1]. The films were shiny with silvery color and consisted of grains with particle sizes of 50–140 nm as characterized by SEM [1]. The film growth rate was reported to be precursor-dependent; however, the study reports an aggregate purity range for all precursors rather than per-precursor values, so the 90–95% figure represents the class-level performance envelope in which Ni(TMHD)₂ participates [1]. This study establishes that Ni(TMHD)₂ is viable among a panel of five common nickel CVD precursors for producing metallic nickel films under mild CECVD conditions.

CECVD nickel thin film XPS purity nanoparticle

Congruent Evaporation and Residue-Free Sublimation of Ni(TMHD)₂ Adducts vs. Parent Compound

Thermogravimetric evaporation measurements demonstrate that Ni(TMHD)₂ and its diamine adducts Ni(TMHD)₂(L–L) evaporate congruently—meaning they pass into the vapor phase as intact molecular entities without decomposition [1]. This behavior was confirmed on a thermobalance where mass loss was linear with time, consistent with a zero-order sublimation/evaporation kinetic model [2]. Isothermal TGA at 428 K showed complete evaporation of Ni(TMHD)₂ without any measurable residue [2]. The ability to form volatile, congruently evaporating adducts with bidentate ligands (e.g., TMEDA, phenanthroline) is a distinctive feature of the Ni(TMHD)₂ platform, as the bulky tmhd ligand stabilizes the square-planar geometry while still accommodating axial ligation to form octahedral adducts that retain volatility [1]. This contrasts with Ni(acac)₂, whose oligomeric structure complicates adduct formation and often leads to decomposition rather than clean evaporation of adducts.

congruent evaporation thermogravimetry adduct stability gas-phase integrity

Procurement-Relevant Application Scenarios for Ni(TMHD)₂ Based on Quantitative Differentiation Evidence


ALD/CVD of Nickel and Nickel Oxide Thin Films for Microelectronics Contact Metallization

Ni(TMHD)₂ is the precursor of choice for ALD and CVD of nickel thin films used in nickel silicide contact electrodes for transistor source/drain regions in advanced semiconductor nodes [1]. The congruent, residue-free sublimation at 428 K (Evidence Item 1 and 6) ensures consistent precursor delivery without vapor-line clogging, while the resolved four-stage surface decomposition mechanism on SiO₂/TaOₓ (Evidence Item 4) enables rational process optimization. The monomeric structure (Evidence Item 2) guarantees that the precursor exists as discrete molecules in the gas phase, avoiding oligomer-related particulates. Commercially available purity grades of ≥98% (up to 99.9% metals basis) meet semiconductor-grade specifications, and the compound is specifically listed as a standard ALD precursor for NiO thin films [2].

Silicone Crosslinking Catalyst for Thermally Cured One-Pack Formulations

In silicone-based adhesive, sealant, and rubber formulations, Ni(TMHD)₂ outperforms Ni(acac)₂ as a thermally activated crosslinking precatalyst due to its markedly higher solubility in nonpolar silicone oils (Evidence Item 3) [3]. Under non-inert atmosphere at 110 °C, Ni(TMHD)₂ delivers gels with storage moduli G′ ≈ 10⁵ Pa, an order of magnitude higher than Co(acac)₂ formulations, while maintaining dehydrogenative silylation selectivity [3]. The enhanced solubility conferred by the lipophilic tert-butyl substituents enables homogeneous catalyst distribution in silicone matrices—a prerequisite for uniform curing—which Ni(acac)₂ cannot provide [3]. This makes Ni(TMHD)₂ the preferred nickel catalyst for industrial silicone formulators requiring air-stable, single-component, heat-triggered curing systems.

Catalysis in Nonpolar Reaction Media and Heterogeneous Catalyst Preparation

The high solubility of Ni(TMHD)₂ in nonpolar organic solvents (toluene, benzene, heptane, CCl₄) [4] enables its use as a homogeneous precatalyst or catalyst precursor in reactions requiring nonpolar media, where Ni(acac)₂ and Ni(dmg)₂ suffer from poor solubility. Additionally, Ni(TMHD)₂ serves as a precursor for ALD-deposited nickel nanoparticles on high-surface-area oxide supports (e.g., mesoporous ZrO₂) for heterogeneous catalysis applications, leveraging the clean thermal decomposition pathway (Evidence Item 4) to generate well-dispersed metallic nickel sites without halide or fluoride contamination [5]. The absence of fluorine in the ligand framework avoids the fluoride contamination issues associated with Ni(hfac)₂ [6].

Precursor for Volatile Nickel Adducts with Tunable Deposition Properties

Ni(TMHD)₂ serves as a versatile platform for generating volatile octahedral adducts of the form Ni(TMHD)₂(L–L), where L–L represents a bidentate donor ligand such as TMEDA, 1,10-phenanthroline, or ethylenediamine derivatives [4]. These adducts retain the congruent evaporation behavior of the parent compound while offering tunable volatility, thermal stability, and deposition chemistry (Evidence Item 6). The ability to rationally modify precursor properties through adduct formation—without sacrificing gas-phase integrity—is a unique advantage of the Ni(TMHD)₂ platform that is not accessible with oligomeric Ni(acac)₂ or insoluble Ni(dmg)₂ [4]. This enables precursor customization for specific CVD/ALD processes requiring tailored evaporation temperatures or surface reactivity.

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